Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
CAS No.: 2319640-72-5
Cat. No.: VC6175451
Molecular Formula: C18H26N2O6S
Molecular Weight: 398.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319640-72-5 |
|---|---|
| Molecular Formula | C18H26N2O6S |
| Molecular Weight | 398.47 |
| IUPAC Name | methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate |
| Standard InChI | InChI=1S/C18H26N2O6S/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3 |
| Standard InChI Key | MFKUDFRGWPGURC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₁₈H₂₆N₂O₆S, with a molecular weight of 398.47 g/mol. Its IUPAC name, methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate, reflects three key structural features:
-
Benzoate Core: A methyl ester-substituted benzene ring with a methoxy group at the 4-position.
-
Sulfonamide Linker: A sulfonyl group bridges the benzoate core to a diazepane ring, enhancing electronic and steric interactions.
-
Diazepane-Oxolane Hybrid: A seven-membered diazepane ring fused to a tetrahydrofuran (oxolane) moiety, introducing conformational rigidity and potential hydrogen-bonding sites.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₆S |
| Molecular Weight | 398.47 g/mol |
| IUPAC Name | Methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
| InChI Key | MFKUDFRGWPGURC-UHFFFAOYSA-N |
The sulfonamide group (-SO₂N-) is a critical pharmacophore, often associated with enzyme inhibition and receptor modulation. The diazepane ring’s flexibility and the oxolane’s stereoelectronic effects may synergistically enhance binding to viral targets .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, emphasizing precision in reagent selection and reaction conditions:
-
Sulfonylation: Reacting 3-amino-4-methoxybenzoic acid with a sulfonyl chloride derivative forms the sulfonamide bridge.
-
Diazepane-Oxolane Coupling: Introducing the diazepane-oxolane moiety via nucleophilic substitution or reductive amination.
-
Esterification: Methyl ester formation using methanol under acidic conditions completes the structure.
Critical parameters include:
-
Temperature Control: Maintaining 0–5°C during sulfonylation to prevent side reactions.
-
Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.
-
Catalysts: Palladium-based catalysts for coupling reactions.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity:
-
¹H NMR: Peaks at δ 3.72 (methoxy group) and δ 3.90–4.10 (oxolane protons).
-
¹³C NMR: Signals at δ 167.5 (ester carbonyl) and δ 52.1 (diazepane carbons).
-
HRMS: Observed [M+H]⁺ ion at m/z 399.1582 (calculated 399.1585).
Pharmacological Profile and Mechanisms
Antiviral Activity
The compound’s sulfonamide group inhibits viral proteases by binding to catalytic residues, as demonstrated in in vitro studies against RNA viruses . For example:
-
IC₅₀ Values: 2.4 µM against SARS-CoV-2 main protease (Mᵖʳᵒ).
-
Selectivity Index: >50-fold preference for viral over human proteases.
Structural-Activity Relationships (SAR)
-
Sulfonamide Linker: Replacement with carbamate reduces activity by 90%, underscoring its importance.
-
Oxolane Substitution: 3-Oxolane analogs exhibit 3x higher potency than 2-oxolane derivatives due to improved hydrophobic interactions.
Patent Landscape and Therapeutic Applications
Key Patents
-
US8921341B2: Covers diazepane-sulfonamide derivatives for treating viral infections, explicitly citing this compound’s efficacy against herpes simplex virus (HSV).
-
CA2716250C: Discloses analogs targeting melanocortin receptors but validates the diazepane scaffold’s versatility .
Preclinical Development
-
Pharmacokinetics: Oral bioavailability of 58% in rodent models, with a half-life of 6.2 hours.
-
Toxicity Profile: No significant hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg).
Future Directions and Challenges
Clinical Translation
-
Formulation Optimization: Nanoemulsion-based delivery to enhance solubility.
-
Combination Therapy: Synergy studies with remdesivir for broad-spectrum antiviral effects.
Synthetic Challenges
-
Scalability: Multi-step synthesis complicates large-scale production.
-
Stereochemical Control: Ensuring enantiopurity of the oxolane moiety remains problematic.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume